

In-Depth Technical Guide: 2,6-Difluorophenylhydrazine Hydrochloride

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Compound of Interest

Compound Name: 2,6-Difluorophenylhydrazine
hydrochloride

Cat. No.: B1323558

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-Difluorophenylhydrazine hydrochloride**, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, provides a robust synthesis protocol, and explores its significant application in the construction of complex pharmaceutical agents, particularly through the Fischer indole synthesis. Furthermore, this guide outlines a validated analytical method for its characterization and discusses its emerging role in the development of targeted therapeutics, such as kinase inhibitors.

Core Compound Properties

2,6-Difluorophenylhydrazine hydrochloride is a substituted hydrazine derivative that serves as a versatile reagent in organic synthesis. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	180.58 g/mol	[1][2][3][4]
Molecular Formula	C ₆ H ₇ ClF ₂ N ₂	[1][2][3][4]
CAS Number	502496-26-6	[1][2][3][4]
Appearance	Solid	[2]
Purity	Typically ≥95%	[2]
Storage	Room Temperature, in a dry, sealed container	[2]

Synthesis Protocol

The synthesis of **2,6-Difluorophenylhydrazine hydrochloride** is typically achieved through a two-step process involving the diazotization of 2,6-difluoroaniline followed by reduction of the resulting diazonium salt.

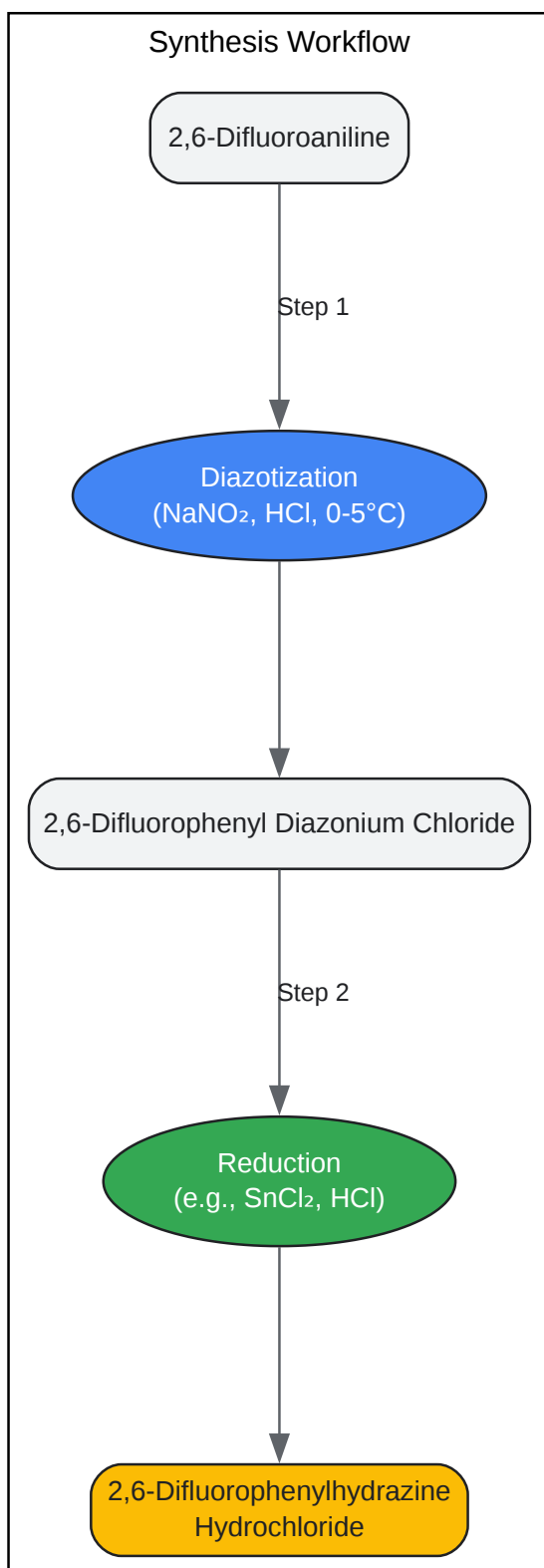
Experimental Protocol: Synthesis of 2,6-Difluorophenylhydrazine Hydrochloride

Step 1: Diazotization of 2,6-Difluoroaniline

- In a well-ventilated fume hood, a solution of 2,6-difluoroaniline (1.0 eq) is prepared in concentrated hydrochloric acid and water.
- The solution is cooled to 0-5 °C in an ice-salt bath with continuous stirring.
- A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The rate of addition should be carefully controlled to prevent a rapid rise in temperature.
- After the complete addition of sodium nitrite, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

- In a separate reaction vessel, a solution of a suitable reducing agent, such as tin(II) chloride (SnCl_2) in concentrated hydrochloric acid, is prepared and cooled to 0-5 °C.
- The freshly prepared diazonium salt solution from Step 1 is then added slowly to the reducing agent solution, again maintaining the temperature below 5 °C.
- Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- The resulting precipitate, **2,6-Difluorophenylhydrazine hydrochloride**, is collected by vacuum filtration.
- The crude product is washed with a small amount of cold water or a suitable organic solvent to remove any remaining impurities.
- The product is then dried under vacuum to yield the final **2,6-Difluorophenylhydrazine hydrochloride**.



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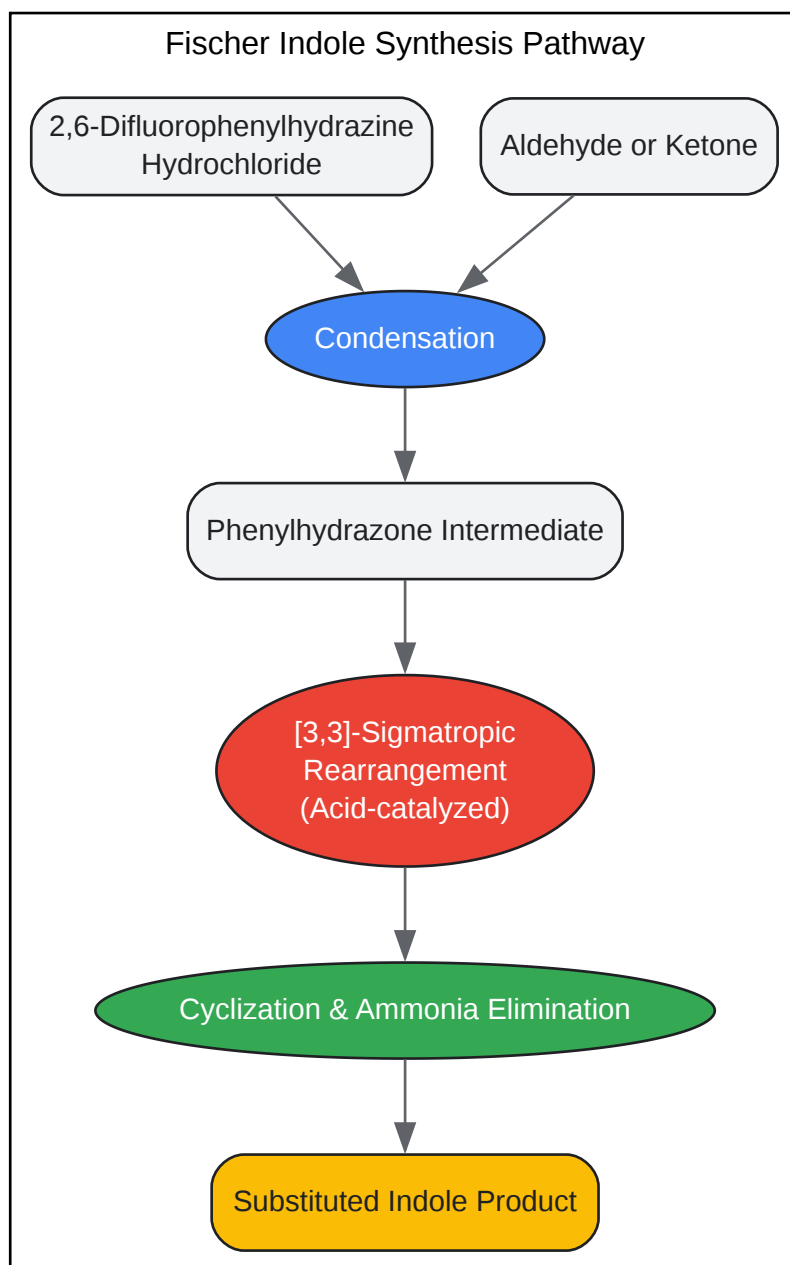
Synthesis of 2,6-Difluorophenylhydrazine Hydrochloride

Application in Drug Discovery and Development

Substituted phenylhydrazines are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The fluorine substituents in **2,6-Difluorophenylhydrazine hydrochloride** can enhance the metabolic stability and binding affinity of the final drug molecule.

Fischer Indole Synthesis

A primary application of **2,6-Difluorophenylhydrazine hydrochloride** is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus, a common scaffold in many biologically active compounds.^{[4][5]} This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone. The resulting indole derivatives are precursors to a variety of drugs, including anti-migraine agents of the triptan class.^[4]



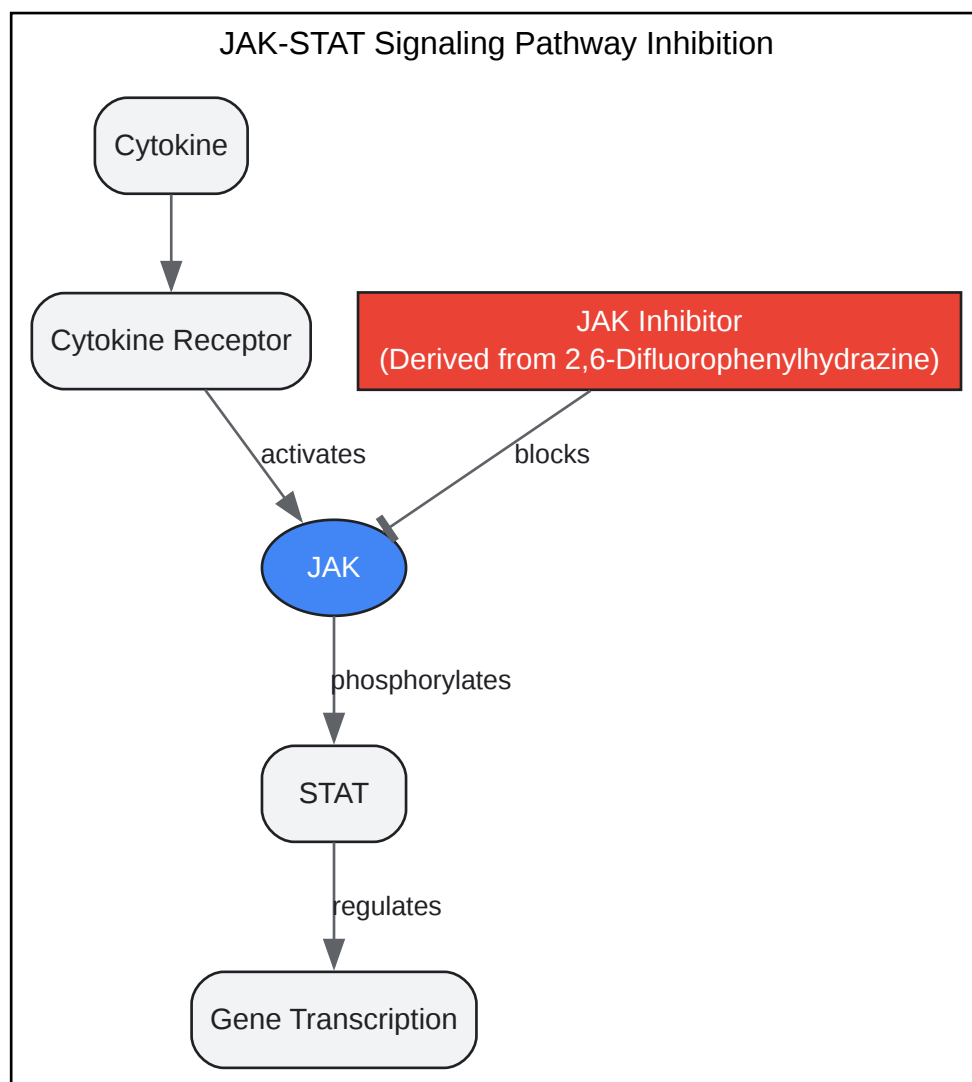
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Fischer Indole Synthesis Mechanism

Role in Kinase Inhibitor Development

The 2,6-difluorophenyl motif is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The fluorine atoms can form

favorable interactions with the kinase active site, leading to enhanced potency and selectivity. While direct involvement of **2,6-Difluorophenylhydrazine hydrochloride** in a specific, marketed kinase inhibitor is not widely documented, its derivatives are actively being explored in the development of novel inhibitors for targets such as Janus kinases (JAKs).^{[3][6][7][8]}



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JAK-STAT Signaling Inhibition

Analytical Methods

Accurate and reliable analytical methods are crucial for the quality control of **2,6-Difluorophenylhydrazine hydrochloride** and its derivatives in research and development.

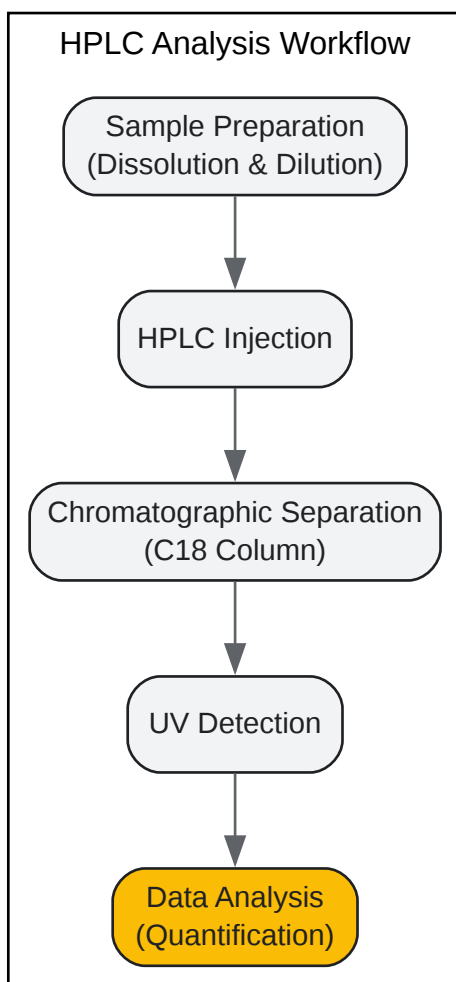
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: HPLC-UV Analysis

A general reverse-phase HPLC method can be adapted for the analysis of **2,6-Difluorophenylhydrazine hydrochloride**.

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the sample matrix and potential impurities.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a general starting point for phenylhydrazines is around 230-280 nm).[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Column Temperature: Maintained at a constant temperature, for example, 30 °C.
- Injection Volume: 10-20 μ L.

Sample Preparation: A stock solution of **2,6-Difluorophenylhydrazine hydrochloride** is prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase). This stock solution is then diluted to create a series of calibration standards to establish linearity and for quantification.



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